molecular formula C13H8F3NO3 B183232 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid CAS No. 36701-89-0

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

Cat. No.: B183232
CAS No.: 36701-89-0
M. Wt: 283.2 g/mol
InChI Key: OBRGOFGSXWAVNZ-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.20 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, which is further connected to a nicotinic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid typically involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylphenol . The reaction is carried out under specific conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chloronicotinic acid and 3-trifluoromethylphenol.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature, typically around 100-120°C, for several hours to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Photocatalysts like titanium dioxide for photocatalytic reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, photocatalytic alkylation can yield difluoroalkylarenes .

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is utilized in various scientific research fields:

    Chemistry: It serves as a reagent for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is unique due to its specific trifluoromethyl substitution on the phenoxy ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRGOFGSXWAVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957940
Record name 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36701-89-0
Record name 2-[3-(Trifluoromethyl)phenoxy]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36701-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-(3-(trifluoromethyl)phenoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]
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Synthesis routes and methods I

Procedure details

To a flask containing a solution of 45.4 grams (0.21 mole) 25% sodium methoxide in 100 milliliters of methanol were added 81.5 grams (0.5 mole) 3-trifluoromethylphenol and 15.8 grams (0.1 mole) 2-chloronicotinic acid. The reaction mass was heated and the methanol distilled off. The pot temperature was raised to 180° C. and held at that level for one hour. The mixture was then cooled to 100° C. and poured into 500 milliliters ice water. The aqueous mixture was extracted with 3 portions of 200 milliliters each, of diethyl ether, then acidified with glacial acetic acid. A solid precipitated, which was filtered, washed with water and dried, to give 25.8 grams (91.2% of theoretical yield) of 2-(3-trifluoromethylphenoxy)nicotinic acid, m.p. 149°-151° C.
Name
sodium methoxide
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-nicotinic acid (1.0 g, 6.35 mmol, 1.0 equiv; [CAS RN 2942-59-8]) and 3-trifluoromethyl-phenol (1.03 g, 6.35 mmol, 1.0 equiv; [CAS RN 98-17-9]) in anhydrous DMF (5 mL) was added potassium carbonate (1.75 g, 12.69 mmol, 2.0 equiv; [CAS RN 584-08-7]), copper(I) iodide (0.12 g, 0.64 mmol, 0.1 equiv; [CAS RN 7681-65-4]) and copper(0) nanopowder with an averaged particle size of 100 nm (0.12 g, 1.90 mmol, 0.3 equiv; [CAS RN 7440-50-8]). The reaction mixture was heated by microwave irradiation to 140° C. for 30 min. The solvent was evaporated under reduced pressure and the crude reaction product taken up in water (25 mL) and filtered. The solution was adjusted to pH 4 by addition of acetic acid and the formed white precipitate filtered, washed with little cold water and dried under high vacuum providing 0.53 g (28%) of the title compound. 1H NMR (300 MHz, DMSO): δ7.26-7.30 (m, 1H), 7.43-7.50 (m, 2H), 7.57-7.66 (m, 2H), 8.26-8.29 (m, 2H). 19F NMR (282 MHz, DMSO): δ−61.0. MS (ISN): 282.1 [M−H]−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.12 g
Type
catalyst
Reaction Step One
Name
copper(0)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid in environmental science?

A1: this compound (AE-B) is a key metabolite of the pesticide diflufenican. [, ] Understanding its formation and persistence is crucial for assessing the environmental impact of diflufenican use, particularly in urban environments like gravel paths where its degradation can be slow. []

Q2: How is this compound quantified in environmental samples?

A2: A study demonstrated a method for quantifying this compound using Ultra Performance Liquid Chromatography (UPLC). [] This method utilized a mobile phase of acetonitrile and a water solution containing acetic acid (0.1%, 50:50, by volume) with an ACQUITY UPLC™ BEH C18 column (50.0 mm × 2.1 mm i.d., 1.7 μm) and detection at a wavelength of 280 nm. [] This method exhibited good linearity for concentrations ranging from 1.0 to 100.2 mg/L. []

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